FAAH Enzyme Inhibition: Weak Baseline Activity with Clear SAR Implications
N-Methyl-4-(piperazin-1-yl)benzamide exhibits weak inhibitory activity against fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for endocannabinoid degradation. In rat brain homogenate assays using [³H]anandamide as substrate with 10-minute preincubation, the compound shows an IC₅₀ of 15.4 μM [1]. This modest potency contrasts sharply with optimized piperazinyl urea FAAH inhibitors reported in patent literature, which achieve sub-micromolar IC₅₀ values (e.g., 74–110 nM) against human FAAH, representing an approximately 140- to 200-fold potency differential [2]. The quantitative difference establishes this compound as a useful negative control or starting scaffold for SAR optimization in FAAH inhibitor discovery programs, where incremental structural modifications yield predictable potency gains.
| Evidence Dimension | FAAH enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 15.4 μM (15,400 nM) |
| Comparator Or Baseline | Optimized piperazinyl urea FAAH inhibitors (74–110 nM IC₅₀) |
| Quantified Difference | 140–200-fold lower potency |
| Conditions | Rat brain homogenates; [³H]anandamide substrate; 10 min preincubation |
Why This Matters
This compound serves as a quantifiable baseline for assessing the potency gains achievable through rational substitution on the piperazine and benzamide moieties.
- [1] BindingDB Entry BDBM50397567 (CHEMBL2171255). N-methyl-4-(piperazin-1-yl)benzamide FAAH inhibition. IC₅₀: 1.55E+4 nM. View Source
- [2] BindingDB Entry BDBM50394631 (CHEMBL2164594). Human FAAH inhibitor IC₅₀: 74–110 nM. US9169224. View Source
